Methyl 2-amino-2-(3-oxocyclopentyl)acetate
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Overview
Description
Methyl 2-amino-2-(3-oxocyclopentyl)acetate is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring with an oxo group and an amino group attached to an acetate moiety. It is primarily used in research and industrial applications due to its reactivity and versatility.
Preparation Methods
The synthesis of Methyl 2-amino-2-(3-oxocyclopentyl)acetate typically involves the reaction of cyclopentanone with glycine methyl ester in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 2-amino-2-(3-oxocyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include hydroxylated, oxidized, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl 2-amino-2-(3-oxocyclopentyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with potential pharmacological activity.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-oxocyclopentyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved in its mechanism of action include enzyme inhibition, receptor activation, and signal transduction modulation .
Comparison with Similar Compounds
Methyl 2-amino-2-(3-oxocyclopentyl)acetate can be compared to similar compounds such as:
Methyl 2-(2-oxocyclopentyl)acetate: This compound has a similar cyclopentyl ring but lacks the amino group, resulting in different reactivity and applications.
Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Biological Activity
Methyl 2-amino-2-(3-oxocyclopentyl)acetate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical attributes:
Property | Details |
---|---|
Molecular Formula | C₇H₁₃NO₃ |
Molecular Weight | 157.19 g/mol |
Functional Groups | Amino, Carbonyl |
Structure | Contains a cyclopentane ring with an amino group and a keto group |
The presence of both an amino group and a carbonyl group allows for diverse interactions with biological targets, which is crucial for its potential therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and biochemical pathways. The compound can act as a substrate for specific enzymes, leading to modulation of their activity. Key mechanisms include:
- Enzyme Interaction : The compound may bind to active sites on enzymes, altering their functionality.
- Hydrogen Bonding : The amino and carbonyl groups facilitate hydrogen bonding, enhancing the compound's interaction with biological macromolecules.
- Metabolic Pathways : It is involved in metabolic pathways that may influence cellular functions and responses.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. For example, it has shown potential cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-468) in vitro .
- Neurological Effects : Investigations into its effects on neurological disorders indicate possible neuroprotective properties, although further studies are required to elucidate these effects fully.
Case Studies
- Antiproliferative Activity : In a study evaluating the antiproliferative effects of related compounds, this compound was tested alongside other derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the cyclopentane structure could enhance biological activity .
- Enzyme Inhibition Studies : A series of enzyme assays revealed that this compound could inhibit specific enzymes involved in metabolic pathways associated with cancer progression. The mechanism involved competitive inhibition, where the compound competes with natural substrates for binding sites on the enzyme.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2-amino-2-(4-hydroxyphenyl)acetate | C₉H₁₃NO₃ | Contains a phenolic hydroxyl group |
Methyl 2-amino-2-(3-hydroxycyclopentane)acetate | C₇H₁₃NO₃ | Lacks additional carbonyl functionality |
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | C₉H₁₃NO₃ | Longer carbon chain with different aromatic substitution |
This comparison highlights how the cyclopentane structure combined with functional groups makes this compound particularly interesting for research into new therapeutic agents.
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-oxocyclopentyl)acetate |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)7(9)5-2-3-6(10)4-5/h5,7H,2-4,9H2,1H3 |
InChI Key |
REZFEJOFFWBBKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCC(=O)C1)N |
Origin of Product |
United States |
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